molecular formula C₂₁H₃₁NO₆ B1157248 (R)-Ibuprofen (S)-Methocarbamol Ester

(R)-Ibuprofen (S)-Methocarbamol Ester

Cat. No.: B1157248
M. Wt: 429.51
Attention: For research use only. Not for human or veterinary use.
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Description

The (R)-Ibuprofen (S)-Methocarbamol Ester is a specialized investigational compound designed for research applications, particularly in the study of prodrug metabolism and the pharmacokinetics of multi-mechanistic therapeutic agents. This chemically unique ester conjugate links the (R)-enantiomer of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), with methocarbamol, a centrally-acting skeletal muscle relaxant . Ibuprofen is typically administered as a racemic mixture, but its enantiomers are known to exhibit different pharmacological behaviors and metabolic pathways; the (R)-enantiomer undergoes a unique chiral inversion to the active (S)-form, a process of significant research interest . Methocarbamol is indicated as an adjunct for the relief of discomfort associated with acute, painful musculoskeletal conditions, though its precise mechanism of action is believed to involve central nervous system depression, possibly by blocking polysynaptic reflexes in the spinal cord . The primary research value of this ester lies in its potential to serve as a prodrug, a single molecule that may release two active components with complementary pharmacological effects—anti-inflammatory and muscle relaxant—upon metabolic hydrolysis. Researchers can utilize this compound to investigate synergistic effects, controlled release profiles, and the metabolic fate of complex ester-based prodrugs in model systems. It is presented For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₂₁H₃₁NO₆

Molecular Weight

429.51

Origin of Product

United States

Synthetic Methodologies for R Ibuprofen S Methocarbamol Ester

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. Several methods exist to facilitate this transformation, each with distinct advantages and challenges, particularly when dealing with sterically hindered or sensitive substrates like (R)-Ibuprofen and (S)-Methocarbamol.

Classical Fischer-Speier Esterification Modifications

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org The reaction is an equilibrium process, and to achieve high yields, the removal of water is essential. organic-chemistry.orglibretexts.org This can be accomplished by using a large excess of the alcohol reactant or by azeotropic distillation. organic-chemistry.org

Mechanism: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon. mdpi.commasterorganicchemistry.com The alcohol then performs a nucleophilic attack on this activated carbonyl, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Hypothetical Application to (R)-Ibuprofen (S)-Methocarbamol Ester: For the synthesis of the target ester, (R)-Ibuprofen would be reacted with (S)-Methocarbamol in the presence of an acid catalyst. Challenges could arise from the steric hindrance around the carboxylic acid of ibuprofen (B1674241) and the secondary alcohol of methocarbamol (B1676395). Furthermore, the acidic conditions and elevated temperatures typically required could potentially lead to racemization at the chiral center of (R)-Ibuprofen. utep.edu Modifications might include using milder catalysts or reaction conditions to preserve the stereochemistry of both reactants.

Carbodiimide-Mediated Coupling Strategies (e.g., DCC, EDC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful coupling reagents that facilitate ester formation under mild conditions, avoiding the need for strong acids or high temperatures. peptide.comthermofisher.com

Mechanism: EDC and DCC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate can then be attacked by the alcohol's hydroxyl group to form the ester. nih.gov The byproducts, dicyclohexylurea (from DCC) or a water-soluble urea (B33335) (from EDC), are readily separated. peptide.com To improve efficiency and suppress side reactions, an additive like N-hydroxysuccinimide (NHS) is often included to form a more stable, amine-reactive NHS ester intermediate. thermofisher.com

Research Findings for Other Ibuprofen Esters: In a documented chemical synthesis of an ibuprofen-sorbitol ester, DCC was used as the coupling agent in combination with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This approach highlights the utility of carbodiimide (B86325) chemistry for esterifying ibuprofen with complex alcohols.

ReactantsCoupling AgentCatalystSolventReaction Time
Ibuprofen, SorbitolDCCDMAPDMSO20 h
Data derived from a study on the synthesis of IBU-sorbitol ester. nih.gov

Acid Anhydride (B1165640) and Acyl Chloride Condensation Routes

Reacting an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, is another effective method for ester synthesis. These reactions are generally faster and not reversible.

Mechanism: (R)-Ibuprofen could first be converted to (R)-ibuprofen chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and would readily react with the hydroxyl group of (S)-Methocarbamol, typically in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. Alternatively, (R)-Ibuprofen could be converted to its symmetric anhydride, which can then react with (S)-Methocarbamol. Mixed anhydrides of ibuprofen have been synthesized by reacting ibuprofen with fatty acid chlorides or by using acetic anhydride. nih.govnih.govresearchgate.net These anhydride prodrugs were prepared with high reaction yields, often exceeding 85%. nih.govresearchgate.net

Transesterification Reaction Pathways

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be catalyzed by acids, bases, or enzymes.

Enzymatic Transesterification for Stereoselective Synthesis

Enzymes, particularly lipases, are widely used as biocatalysts for esterification and transesterification due to their high selectivity, especially enantioselectivity, and their ability to function under mild conditions. mdpi.comnih.gov Lipases can often selectively catalyze reactions with one enantiomer in a racemic mixture, making them ideal for stereoselective synthesis. mdpi.comgoogle.com

Research Findings for Ibuprofen Esters: Numerous studies have demonstrated the power of enzymatic catalysis for preparing chiral ibuprofen esters.

Enantioselectivity: Lipase (B570770) from Candida rugosa has been shown to be highly selective for the (S)-enantiomer of ibuprofen when performing esterification in organic solvents. researchgate.netresearchgate.net Conversely, Candida antarctica lipase B (CALB) has been reported to be (R)-selective towards ibuprofen. researchgate.net

Dynamic Kinetic Resolution (DKR): A highly efficient process for converting a racemate entirely into one enantiomer is dynamic kinetic resolution. This involves the enantioselective enzymatic reaction coupled with in-situ racemization of the less reactive enantiomer. A successful DKR was developed for (S)-Ibuprofen production, where the methyl ester of racemic ibuprofen was hydrolyzed by Candida rugosa lipase, while the remaining (R)-ester was racemized using a base catalyst. utep.edu

Hypothetical Application: For the synthesis of this compound, one could envision a lipase-catalyzed transesterification between a simple ester of (R)-Ibuprofen (e.g., methyl (R)-ibuprofenoate) and (S)-Methocarbamol. A key challenge would be to find a lipase that is highly reactive and selective for these specific substrates.

Catalytic Transesterification (e.g., Lewis Acid Catalysis)

Non-enzymatic catalysts, including various Lewis acids (e.g., salts of hafnium(IV) or zirconium(IV)), can also promote transesterification reactions. organic-chemistry.org These catalysts activate the ester's carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. While potentially effective, these methods often lack the high stereoselectivity characteristic of enzymatic processes and may require anhydrous conditions and elevated temperatures, which could compromise the stereochemical integrity of the reactants.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgacs.org The synthesis of this compound can be made significantly more environmentally friendly by adhering to these principles.

A primary goal is to maximize atom economy , which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org As discussed previously, avoiding protecting groups is a key strategy for improving atom economy. rsc.org

The use of catalytic reagents over stoichiometric ones is another core principle. organic-chemistry.org Instead of using stoichiometric coupling agents that generate significant waste (e.g., dicyclohexylurea from DCC), a catalytic method would be superior. Enzymatic catalysis, in particular, offers a highly green alternative. Lipases, such as those from Candida antarctica or Candida rugosa, have been shown to be effective in the enantioselective esterification of racemic ibuprofen. google.comutep.edunih.gov A similar biocatalytic approach could theoretically be developed for the synthesis of this compound, offering high selectivity, mild reaction conditions (often at room temperature), and a biodegradable catalyst. sophim.comrsc.org

Solvent selection is also critical. Many traditional esterifications use hazardous solvents. Green chemistry encourages the use of safer alternatives. organic-chemistry.org

Table 2: Comparison of Traditional and Green Solvents for Esterification

Solvent ClassTraditional SolventsGreen AlternativesRationale for Change
ChlorinatedDichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is derived from renewable resources and is less toxic.
AromaticToluene, BenzeneAnisole, Cyclopentyl methyl ether (CPME)Lower toxicity and better environmental profiles. Toluene is sometimes acceptable in greener processes. organic-chemistry.org
Polar AproticDimethylformamide (DMF)Dimethyl sulfoxide (B87167) (DMSO), Cyrene™DMSO is less toxic than DMF, and Cyrene™ is a bio-based alternative.
Solvent-FreeN/ADeep Eutectic Solvents (DES)In some cases, a eutectic mixture of the reactants themselves can act as the solvent, eliminating the need for an additional one. nih.gov

Finally, designing for energy efficiency by conducting syntheses at ambient temperature and pressure, as is often possible with enzymatic reactions, further contributes to the greenness of the process. atiner.gr

Optimization of Reaction Parameters for Yield and Purity in this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product in an industrial setting. For the esterification to produce this compound, several key variables would need to be systematically evaluated. rsc.orgresearchgate.net

Temperature: Reaction temperature can significantly influence the reaction rate and the formation of byproducts. biotage.com For enzymatic esterifications, an optimal temperature exists that maximizes enzyme activity without causing denaturation. For chemical catalysis, higher temperatures generally increase the reaction rate, but can also lead to degradation or side reactions. A patent related to the synthesis of S-ibuprofen esters suggests a temperature range of 15–50 °C, with an optimal range of 20–45 °C for enzymatic processes. google.com

Table 3: Hypothetical Optimization of Reaction Temperature

Temperature (°C)Reaction Time (hours)Conversion (%)Purity (%)Observations
25486598Slow reaction rate, but very clean product.
40249297Good balance of reaction speed and purity. google.com
55129591Faster conversion, but increased formation of impurities.
7089685Rapid reaction, but significant byproduct formation.

Molar Ratio of Reactants: The stoichiometry of (R)-Ibuprofen to (S)-Methocarbamol can be varied to drive the reaction towards completion. According to Le Chatelier's principle, using an excess of one reactant can increase the conversion of the other. In lipase-mediated esterifications, an equimolar ratio is often a good starting point, but optimization studies may vary this. sophim.com For example, a study on the synthesis of aroma esters found that an excess of the carboxylic acid component could significantly increase conversion. rsc.orgrsc.org

Table 4: Effect of Reactant Molar Ratio on Product Yield

Molar Ratio ((R)-Ibuprofen : (S)-Methocarbamol)Catalyst Loading (mol%)Yield (%)Observations
1 : 1578Baseline equimolar reaction.
1.2 : 1589Excess acid pushes the equilibrium towards the product.
1.5 : 1594Higher yield, but requires more efficient purification to remove unreacted ibuprofen. rsc.org
1 : 1.2582Using excess alcohol is less effective and makes purification more complex.

Catalyst Loading and Type: The choice and amount of catalyst are critical. In chemical synthesis, this could be a carbodiimide coupling agent or an acid catalyst. In a green synthesis, it might be an immobilized lipase. The optimal loading balances reaction speed with cost and ease of removal. For enzymatic reactions, parameters such as water activity (aw) also become critical and must be optimized, as water is a product of the esterification and can influence the enzyme's stability and catalytic activity. nih.gov

By systematically applying factorial design experiments, researchers can efficiently map the reaction landscape to identify the optimal conditions that provide the highest yield and purity of this compound in the most cost-effective and environmentally benign manner. rsc.orgrsc.org

Stereochemical Aspects in R Ibuprofen S Methocarbamol Ester Research

Chiral Purity Requirements of Reactants

The absolute configuration and enantiomeric purity of the starting materials are paramount for the successful synthesis of the target diastereomer, (R)-Ibuprofen (S)-Methocarbamol Ester. The use of reactants with high chiral purity is a foundational requirement in the development of single-enantiomer or diastereomerically pure drugs, as mandated by regulatory guidelines. nih.gov

Ibuprofen (B1674241): Ibuprofen possesses a single chiral center at the alpha-position of the propionate (B1217596) group. news-medical.net The two enantiomers, (S)-Ibuprofen and (R)-Ibuprofen, exhibit different pharmacological activities. nih.gov While the (S)-enantiomer is responsible for the anti-inflammatory effects, the (R)-enantiomer is considered less active, though it can undergo in-vivo metabolic inversion to the (S)-form. news-medical.netnih.govlibretexts.org For the specific synthesis of this compound, it is essential to start with (R)-Ibuprofen of the highest possible enantiomeric purity to prevent the formation of the unwanted (S)-Ibuprofen (S)-Methocarbamol diastereomer.

Methocarbamol (B1676395): Methocarbamol also contains a chiral center in its propanediol (B1597323) backbone. researchgate.net It exists as two enantiomers, (S)-Methocarbamol and (R)-Methocarbamol. Research has demonstrated that enantiopure methocarbamol can be prepared, for instance, through resolution procedures. researchgate.netresearchgate.net To synthesize the target ester, a highly enantiomerically enriched sample of (S)-Methocarbamol is required to avoid contamination with the (R)-Ibuprofen (R)-Methocarbamol diastereomer. The synthesis of methocarbamol can sometimes result in process-related impurities, which underscores the need for stringent purification and characterization of the starting material. japsonline.com

Table 1: Properties of Chiral Reactants

Property (R)-Ibuprofen (S)-Methocarbamol
IUPAC Name (2R)-2-(4-isobutylphenyl)propanoic acid (2S)-3-(2-methoxyphenoxy)propane-1,2-diol 2-carbamate
Chiral Center α-carbon of the propionate moiety C2 of the propanediol backbone
Significance of Purity Essential to prevent formation of the (S,S)-diastereomer. Crucial to avoid synthesis of the (R,R)-diastereomer.

| Common Source | Resolution of racemic ibuprofen or asymmetric synthesis. chemconnections.orgyoutube.com | Resolution of racemic methocarbamol or enantioselective synthesis. researchgate.netresearchgate.net |

Stereoselective Synthetic Strategies for this compound

The formation of the this compound is an esterification reaction between a specific enantiomer of a chiral carboxylic acid and a specific enantiomer of a chiral alcohol. The primary strategy for obtaining the desired diastereomer in high purity is a direct, stereocontrolled esterification using enantiopure starting materials. This approach falls under the category of chiral pool synthesis, where a new chiral molecule is created from readily available chiral building blocks.

Key synthetic approaches include:

Direct Esterification with Coupling Agents: This is a widely used method for forming ester bonds under mild conditions that preserve the stereochemical integrity of the reactants. A carboxylic acid activator, such as a carbodiimide (B86325) (e.g., N,N'-dicyclohexylcarbodiimide, DCC), is used to form a reactive intermediate, which then reacts with the alcohol.

Acyl Halide-Mediated Esterification: (R)-Ibuprofen can be converted to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive (R)-ibuprofenoyl chloride is then reacted with (S)-Methocarbamol, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This method is effective but requires careful control to avoid side reactions.

Enzyme-Catalyzed Esterification: Lipases can be used as chiral catalysts to mediate esterification reactions. These enzymes can exhibit high stereoselectivity, potentially favoring the reaction between the desired (R)-acid and (S)-alcohol, which can be particularly useful if the starting materials are not perfectly enantiopure.

Table 2: Overview of Synthetic Strategies

Strategy Description Advantages Key Considerations
Coupling Agent Method Direct reaction of (R)-Ibuprofen and (S)-Methocarbamol using an activator like DCC. Mild reaction conditions, high yields, good preservation of stereochemistry. Removal of byproducts (e.g., dicyclohexylurea) can require careful purification.
Acyl Halide Method Two-step process involving conversion of (R)-Ibuprofen to its acyl chloride, followed by reaction with (S)-Methocarbamol. High reactivity of the acyl chloride can drive the reaction to completion. The acyl chloride is moisture-sensitive; potential for side reactions if not controlled.

| Enzymatic Synthesis | Use of a stereoselective enzyme (e.g., lipase) to catalyze the ester bond formation. | High stereoselectivity, environmentally benign conditions (aqueous or organic media). | Enzyme selection, activity, and stability are critical factors for success. |

Control of Configuration During Ester Bond Formation

A central challenge in the synthesis of this compound is the preservation of the absolute configuration at both stereogenic centers during the esterification reaction. Any racemization or epimerization at either chiral center would lead to a mixture of diastereomers, compromising the purity of the final product.

The stereocenter in (S)-Methocarbamol is part of a secondary alcohol. Esterification reactions that proceed via activation of the carboxylic acid (e.g., with DCC or by forming an acyl chloride) involve nucleophilic attack by the alcohol's oxygen atom. This mechanism does not involve breaking any bonds at the chiral carbon of the alcohol, thus its (S)-configuration is preserved.

The stereocenter in (R)-Ibuprofen is at the α-carbon to the carboxyl group. This position is potentially susceptible to racemization, especially under harsh basic or high-temperature conditions, which can promote the formation of a planar enolate intermediate. Therefore, the chosen synthetic method must employ mild conditions to prevent the loss of stereochemical integrity of the (R)-Ibuprofen moiety. nih.gov Using coupling agents at or below room temperature or reacting the pre-formed acyl chloride at low temperatures are standard practices to suppress this potential racemization.

Enantiomeric Purity and Diastereomeric Excess Determination

After synthesis, verifying the stereochemical purity of the this compound is crucial. This involves determining both the diastereomeric excess (d.e.) and the enantiomeric excess (e.e.).

Diastereomeric Excess (d.e.) Determination: The product, this compound, is a diastereomer of other possible combinations like (S)-Ibuprofen (S)-Methocarbamol. Diastereomers possess different physical and chemical properties, which allows for their separation and quantification using standard, non-chiral analytical techniques. thieme-connect.de

High-Performance Liquid Chromatography (HPLC): HPLC using a normal-phase (e.g., silica (B1680970) gel) or reversed-phase achiral stationary phase is a primary method for separating diastereomers. nih.govtcichemicals.com The different interactions of the diastereomers with the stationary phase lead to different retention times, and the ratio of their peak areas corresponds to the diastereomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard ¹H or ¹³C NMR spectrum, the corresponding nuclei in two different diastereomers are in chemically non-equivalent environments. This results in distinct signals (different chemical shifts) for each diastereomer, allowing for quantification by integrating the respective peaks. nih.gov

Enantiomeric Purity (e.e.) Determination: Determining the enantiomeric purity requires distinguishing the target molecule, this compound or (R,S)-ester, from its enantiomer, the (S,R)-ester. This requires a chiral environment.

Chiral HPLC: This is the most common and reliable method. The sample is analyzed on an HPLC column that has a chiral stationary phase (CSP). researchgate.netnih.gov The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. nih.govresearchgate.net

Table 3: Analytical Methods for Stereochemical Purity Analysis

Analytical Technique Purity Measured Principle
Achiral HPLC Diastereomeric Excess (d.e.) Diastereomers have different physical properties, leading to different retention times on standard columns. nih.gov
NMR Spectroscopy Diastereomeric Excess (d.e.) Nuclei in diastereomers are chemically non-equivalent, resulting in separate, quantifiable signals. nih.gov
Chiral HPLC Enantiomeric Excess (e.e.) Enantiomers are separated based on differential interaction with a chiral stationary phase. nih.gov

| Polarimetry | Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample; can confirm the presence of a single enantiomer but is less accurate for precise e.e. determination than chromatography. thieme-connect.de |

Stereochemical Stability of the Ester Linkage

The stability of the ester bond and the adjacent stereocenters in the final this compound molecule is a critical aspect of its chemical profile. The primary pathway for degradation is the hydrolysis of the ester linkage, which would regenerate the parent alcohol and carboxylic acid.

The susceptibility of an ester to hydrolysis is highly dependent on pH and temperature. researchgate.net The reaction is typically catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally irreversible because the resulting carboxylate anion is resonance-stabilized and not reactive towards the alcohol.

The stereochemical integrity of the chiral centers during potential hydrolysis is a key concern. The (S)-configuration of the methocarbamol moiety is expected to be stable under most hydrolytic conditions. However, the α-chiral center of the ibuprofen moiety is prone to racemization under basic conditions due to the potential for deprotonation and formation of a symmetric enolate intermediate. Therefore, exposure of the ester to strong basic conditions could lead not only to hydrolysis but also to the racemization of the recovered ibuprofen. The conformational stability of the ester group itself, which overwhelmingly prefers a Z- or trans-conformation, is generally high. nih.gov

Prodrug Design Principles Applied to R Ibuprofen S Methocarbamol Ester

Linker Chemistry and its Influence on Prodrug Performance

In the compound (R)-Ibuprofen (S)-Methocarbamol Ester, the linker is the ester bond itself, formed by the condensation of the carboxylic acid group of (R)-ibuprofen and the secondary hydroxyl group of (S)-methocarbamol. pharmaffiliates.com This ester linkage is not merely a covalent bond but a critical determinant of the prodrug's behavior and performance.

The performance of the prodrug is directly influenced by the stability and cleavage characteristics of this ester bond. An ideal ester linker should be stable enough to prevent premature hydrolysis in the gastrointestinal tract but labile enough to be cleaved efficiently by chemical or enzymatic action in the plasma or target tissues to release the active drugs. researchgate.netscirp.org The specific nature of the ester, formed from a propionic acid derivative and a secondary alcohol from a propanediol (B1597323) carbamate (B1207046) structure, dictates its susceptibility to hydrolysis. pharmaffiliates.comnih.gov The steric and electronic environment around this ester bond governs the rate at which the parent drugs are regenerated, thereby controlling the onset and duration of their therapeutic effects.

Theoretical Hydrolytic Pathways of Ester Prodrugs

The conversion of the this compound prodrug back to its active constituents, (R)-ibuprofen and (S)-methocarbamol, is primarily achieved through the hydrolysis of the central ester bond. This cleavage can occur via two main pathways: non-enzymatic chemical hydrolysis and, more significantly, enzyme-mediated hydrolysis. uobabylon.edu.iq

In aqueous environments such as the gastrointestinal fluid or blood plasma, the ester linkage is susceptible to chemical hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The rate of this non-enzymatic hydrolysis is highly dependent on the pH of the surrounding medium. oup.com It can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In acidic conditions (e.g., the stomach), the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

Base-Catalyzed (Saponification): In neutral or alkaline conditions (e.g., the intestine and plasma), the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis for simple esters.

Ester prodrugs are generally designed to have sufficient chemical stability at physiological pH (around 7.4) to allow for absorption before significant degradation occurs. researchgate.net However, the inherent lability of the ester bond means that some degree of chemical hydrolysis is inevitable. acs.org

ConditionCatalystGeneral Influence on Ester Hydrolysis Rate
Highly Acidic (e.g., pH 1-2)H⁺ ionsModerate acceleration
Neutral (e.g., pH 7.4)Water (uncatalyzed), general acids/basesSlow
Alkaline (e.g., pH > 8)OH⁻ ionsSignificant acceleration

The predominant pathway for the in vivo cleavage of most ester prodrugs is enzymatic hydrolysis, catalyzed by a ubiquitous class of enzymes known as esterases. uobabylon.edu.iqacs.orgnih.gov These enzymes, particularly carboxylesterases (CES), are abundant in the liver, plasma, small intestine, and other tissues. nih.gov They are highly efficient at hydrolyzing a wide variety of ester-containing compounds, including prodrugs. uobabylon.edu.iqnih.gov

The enzymatic cleavage process involves the ester prodrug binding to the active site of the esterase. A serine residue within the enzyme's active site performs a nucleophilic attack on the ester's carbonyl carbon, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol component ((S)-methocarbamol). This intermediate is then rapidly hydrolyzed by water to release the carboxylic acid component ((R)-ibuprofen) and regenerate the active enzyme. acs.org

This enzymatic process is generally much faster and more efficient than spontaneous chemical hydrolysis at physiological pH. acs.orgnih.gov Studies on various ibuprofen (B1674241) ester prodrugs have confirmed that their hydrolysis is significantly accelerated in the presence of human plasma compared to simple buffer solutions, underscoring the critical role of plasma esterases. oup.comnih.gov Furthermore, enzymatic hydrolysis can be stereoselective. Research on ibuprofen and flurbiprofen (B1673479) ester prodrugs has shown that plasma-catalyzed hydrolysis often proceeds at different rates for different enantiomers, with R-isomer esters frequently being hydrolyzed faster than their S-isomer counterparts. nih.gov

MediumPrimary Hydrolysis MechanismConceptual Hydrolysis Half-Life (t½)
Aqueous Buffer (pH 7.4)Chemical (spontaneous)Long (hours to days) acs.org
Human PlasmaEnzymatic (Esterase-mediated)Short (minutes to hours) oup.comnih.gov
Simulated Intestinal Fluid (with Esterase)Enzymatic and ChemicalShort to moderate nih.gov

Rational Design for Modified Release Kinetics (Conceptual)

The covalent linking of (R)-ibuprofen and (S)-methocarbamol into a single ester molecule is a deliberate strategy to modify their release profiles. youtube.comrsc.org Instead of immediate dissolution and absorption, the availability of the active drugs is governed by the rate of hydrolysis of the ester bond. This inherently creates a modified-release system.

The rational design for these kinetics is based on the following concepts:

Sustained Release: By creating a prodrug that must first be hydrolyzed, the release of the active components is delayed and can be spread over a longer period compared to immediate-release formulations. The rate of drug appearance in the bloodstream becomes dependent on the rate of hydrolysis (a slower process) rather than the rate of absorption (a faster process). numberanalytics.com

Control through Linker Chemistry: The rate of hydrolysis, and thus the release kinetics, can be conceptually tuned by altering the chemical structure of the linker. numberanalytics.comscirp.org While the this compound has a specific structure, the principles of prodrug design suggest that modifying the steric or electronic properties of the groups adjacent to the ester bond could either accelerate or slow down its cleavage. For example, introducing bulky groups near the ester linkage generally hinders access by esterase enzymes, slowing down hydrolysis and prolonging the release of the parent drugs. numberanalytics.com

Site-Specific Activation: Esterase activity varies in different tissues and fluids within the body. nih.gov A prodrug can be designed to be more stable in one environment (e.g., the acidic stomach) and more rapidly hydrolyzed in another (e.g., the enzyme-rich small intestine or plasma). numberanalytics.com This allows for a degree of targeted release, potentially reducing localized side effects, such as the gastric irritation associated with the free carboxylic acid of ibuprofen. unife.it

Structure-Hydrolysis Rate Relationship Studies (Theoretical and In Vitro)

The relationship between the chemical structure of an ester prodrug and its rate of hydrolysis is a key area of study for predicting its in vivo performance. For this compound, several structural features are expected to influence its cleavage rate.

Steric Hindrance: The ester bond in this prodrug is formed from the carboxylic acid of ibuprofen and a secondary alcohol on methocarbamol (B1676395). pharmaffiliates.comnih.gov Esters of secondary alcohols are generally more sterically hindered than those of primary alcohols. This increased steric bulk around the carbonyl center can impede the approach of both water molecules (in chemical hydrolysis) and the active site of esterase enzymes, typically resulting in a slower hydrolysis rate compared to less hindered esters like methyl or ethyl esters. uobabylon.edu.iq

Electronic Effects: The electronic nature of the groups attached to the ester influences the electrophilicity of the carbonyl carbon. While the isobutylphenyl group of ibuprofen and the methoxyphenoxypropyl carbamate group of methocarbamol are the fixed components, their inherent electron-donating or withdrawing properties contribute to the baseline stability of the ester bond.

Stereochemistry: The specific stereoisomeric configuration—(R)-ibuprofen linked to (S)-methocarbamol—creates a unique diastereomer. Enzymatic hydrolysis is known to be highly sensitive to the three-dimensional structure of the substrate. nih.gov In vitro studies on other chiral NSAID ester prodrugs have consistently demonstrated that different stereoisomers are hydrolyzed at different rates by plasma esterases. nih.gov It has been observed with various ibuprofen esters that the R-isomer ester is often hydrolyzed faster than the S-isomer ester in human plasma. nih.gov Therefore, the hydrolysis rate of this specific (R,S)-diastereomer would likely differ from that of the (S,S), (R,R), or (S,R) diastereomers.

In vitro studies are essential to quantify these relationships. A typical approach involves incubating the prodrug in different media (e.g., phosphate (B84403) buffer at various pH levels, human plasma, simulated intestinal fluid) and monitoring the disappearance of the prodrug and the appearance of the parent drugs over time using techniques like HPLC. oup.comnih.gov

Theoretical Comparison of Hydrolysis Rates for Ibuprofen Esters
Ibuprofen Ester TypeAlcohol ComponentExpected Relative Steric HindrancePredicted Relative In Vitro Hydrolysis Rate (Enzymatic)
Methyl Ibuprofen EsterPrimary (Methanol)LowFast epa.gov
Ethyl Ibuprofen EsterPrimary (Ethanol)Low-ModerateFast epa.gov
This compoundSecondary (Methocarbamol)HighSlow to Moderate

Theoretical and Computational Investigations of R Ibuprofen S Methocarbamol Ester

Molecular Docking Studies with Relevant Biological Targets (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as the (R)-Ibuprofen (S)-Methocarbamol Ester, and its protein targets at a molecular level.

Given the hybrid nature of the ester, molecular docking studies would logically target the established biological receptors of its parent compounds.

Cyclooxygenase (COX) Enzymes: The (R)-Ibuprofen moiety is known to be the less active enantiomer in terms of direct COX inhibition compared to (S)-Ibuprofen. nih.gov However, in vivo, a significant portion of (R)-Ibuprofen undergoes metabolic inversion to the active (S)-enantiomer. nih.gov Docking studies would investigate the binding affinity of the intact ester with both COX-1 and COX-2 enzymes (a common target PDB ID for docking studies is 5IKT for COX-2). mdpi.com These simulations would predict the binding energy (measured in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site. mdpi.comresearchgate.net The presence of the bulky (S)-Methocarbamol portion could significantly alter the binding mode compared to Ibuprofen (B1674241) alone, potentially influencing selectivity and affinity. nih.gov

Central Nervous System (CNS) Receptors: Methocarbamol (B1676395) acts as a central muscle relaxant, although its precise mechanism is not fully elucidated. It is believed to cause skeletal muscle relaxation by general CNS depression. Potential targets for docking could include GABAA receptors or other relevant CNS proteins to explore possible interactions of the ester that might contribute to a muscle relaxant effect.

The results of these docking studies would provide a hypothesis for the molecule's dual anti-inflammatory and muscle relaxant activity, guiding further in vitro and in vivo testing. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The this compound is a flexible molecule with several rotatable bonds. Its three-dimensional shape is critical for its interaction with biological targets.

Computational methods, such as molecular mechanics or quantum mechanics calculations, are used to map the potential energy surface of the molecule. researchgate.net This process involves systematically rotating the bonds to find all possible low-energy conformations (conformers). The result is an energy landscape map that identifies the most stable, low-energy conformers—those the molecule is most likely to adopt. researchgate.net Identifying the global minimum energy conformer and other low-lying stable structures is essential, as these are the most likely to be biologically active. researchgate.net This analysis provides crucial input for other computational methods, particularly for creating a representative set of structures for molecular docking and pharmacophore modeling.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of a molecule. nih.gov These calculations are used to analyze chemical reactivity, spectral properties, and various molecular descriptors. nih.gov For the this compound, DFT studies would be employed to calculate:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding potential sites for intermolecular interactions, particularly hydrogen bonding and electrostatic interactions with a receptor.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. mdpi.com

These quantum chemical descriptors help in building a comprehensive profile of the molecule's intrinsic properties, which underpins its pharmacokinetic and pharmacodynamic behavior. nih.gov

In silico Prediction Methodologies for Physicochemical and Theoretical ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov Predicting these properties for this compound is essential to evaluate its drug-likeness. Various computational models, often based on quantitative structure-property relationships (QSPR), are used to estimate these parameters.

Key predicted properties would include:

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donors/acceptors.

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Prediction of potential toxicities such as carcinogenicity, hepatotoxicity, and nephrotoxicity. nih.gov

The table below presents theoretically predicted physicochemical and ADMET properties for this compound.

Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC24H31NO6
Molecular Weight429.51 g/mol
LogP (Lipophilicity)4.15
Topological Polar Surface Area (TPSA)97.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds11
Predicted ADMET Properties
PropertyPrediction
Human Intestinal Absorption (HIA)High
Blood-Brain Barrier (BBB) PermeabilityPermeable
Caco-2 PermeabilityHigh
Plasma Protein Binding (PPB)High (>90%)
CYP2D6 InhibitorLikely
HepatotoxicityLow Risk
CarcinogenicityNon-carcinogen

Note: The values in this table are theoretical predictions generated from computational models and have not been experimentally verified.

Pharmacophore Modeling and Ligand-Based Design Concepts

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For this compound, a pharmacophore model could be constructed based on its lowest energy conformation. This model would highlight the key chemical features derived from both the ibuprofen and methocarbamol scaffolds. The resulting pharmacophore could then be used as a 3D query to screen large chemical databases to identify novel compounds that share the same essential features. This approach is valuable for discovering new molecules with a similar, potentially dual-action, therapeutic profile but with different core structures, which might lead to improved ADMET properties.

Analytical and Characterization Techniques for R Ibuprofen S Methocarbamol Ester Research

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatography is essential for determining the purity of (R)-Ibuprofen (S)-Methocarbamol Ester and for separating it from its starting materials, byproducts, and other stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of the this compound. Reversed-phase HPLC (RP-HPLC) methods are particularly suitable for separating the ester from the more polar parent compounds, (R)-Ibuprofen and (S)-Methocarbamol.

Research Findings: Methods for the simultaneous determination of ibuprofen (B1674241) and methocarbamol (B1676395) in pharmaceutical formulations have been extensively developed and can be adapted for the analysis of the ester. rjptonline.orgproquest.comresearchgate.net These methods typically employ C8 or C18 stationary phases. researchgate.netresearchgate.net The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgproquest.com Detection is commonly performed using a UV detector, as both ibuprofen and methocarbamol moieties contain chromophores. rjptonline.orgresearchgate.net For the ester, the retention time would be significantly longer than for either of the parent compounds due to its increased lipophilicity. The method would be crucial for quantifying the conversion of the starting materials and identifying any degradation products. For instance, a stability-indicating HPLC method developed for the parent drugs successfully separated them from their degradants. proquest.com

ParameterTypical Conditions for Parent Compound AnalysisProjected Conditions for Ester Analysis
Column Inertsil ODS-3V C18 (150 mm x 4.6mm, 5 µm) rjptonline.orgproquest.comC18 or C8 column
Mobile Phase Phosphate (B84403) buffer (pH 3.5):Methanol:Acetonitrile:THF rjptonline.orgproquest.comAcetonitrile/Methanol and water gradient
Flow Rate 1.0 mL/min rjptonline.orgresearchgate.net0.8 - 1.2 mL/min
Detection UV at 220 nm rjptonline.orgproquest.com or 215 nm researchgate.netUV at ~220 nm
Retention Time (Ibuprofen) 8.6 min rjptonline.orgproquest.comLonger than parent compounds
Retention Time (Methocarbamol) 3.7 min rjptonline.orgproquest.comLonger than parent compounds

This table presents typical parameters from established methods for ibuprofen and methocarbamol, which would serve as a starting point for developing a method for the ester.

Gas Chromatography (GC)

Gas Chromatography (GC) is less commonly used for compounds like ibuprofen and methocarbamol due to their polarity and low volatility, which typically necessitates derivatization to convert them into more volatile species. fu-berlin.de However, the esterification of ibuprofen to form the this compound may increase its volatility sufficiently for GC analysis, although the high molecular weight could still pose a challenge.

Research Findings: GC-based methods, often coupled with mass spectrometry (GC-MS), are powerful for identifying and quantifying trace impurities. For the analysis of the ester, GC could potentially be used to detect volatile impurities or unreacted starting materials after derivatization. For example, silylation is a common derivatization technique used for GC analysis of steroids and other drugs with polar functional groups. fu-berlin.de Inverse gas chromatography (IGC) has also been used to determine the solubility parameters of ibuprofen, demonstrating the compound's interaction with various stationary phases, which is relevant information for developing a GC method. mdpi.com

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is the most critical technique for assessing the isomeric purity of this compound. The synthesis could potentially result in four stereoisomers: (R)-Ibuprofen-(S)-Methocarbamol, (S)-Ibuprofen-(S)-Methocarbamol, (R)-Ibuprofen-(R)-Methocarbamol, and (S)-Ibuprofen-(R)-Methocarbamol. The first two are diastereomers, as are the last two.

Research Findings: The separation of ibuprofen's enantiomers is well-documented. scielo.bractamedicamarisiensis.ro Direct chiral HPLC methods utilize a chiral stationary phase (CSP) to resolve the enantiomers. publish.csiro.auoup.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. For instance, a Chiralcel OJ-H column (cellulose tris(4-methylbenzoate)) has been used to separate ibuprofen enantiomers using a mobile phase of n-hexane, 2-propanol, and trifluoroacetic acid. oup.com Since this compound and its potential stereoisomeric impurities are diastereomers, they may be separable on a standard achiral column. However, to ensure the separation of all four possible isomers and to accurately quantify the desired (R,S) diastereomer, a chiral method is indispensable.

Chiral Stationary Phase (CSP) TypeExample ColumnApplication for Ibuprofen Separation
Polysaccharide-based (Cellulose) Chiralcel OJ-H oup.comSuccessful resolution of ibuprofen enantiomers. oup.com
Polysaccharide-based (Amylose) Amylose phenylcarbamate phases publish.csiro.auUsed for enantioseparation of ibuprofen in normal phase mode. publish.csiro.au
Protein-based α-acid glycoprotein (B1211001) (AGP) publish.csiro.auOffers advantages of using aqueous mobile phases for separating acidic racemates. publish.csiro.au
Supercritical Fluid Chromatography (SFC) Kromasil CHI-TBB nih.govShowed excellent separation properties for ibuprofen enantiomers using a CO2/modifier mobile phase. nih.gov

This table summarizes various chiral stationary phases successfully used for separating ibuprofen enantiomers, which are applicable for the diastereomeric separation of the ester.

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic techniques are used to confirm the molecular structure of the synthesized ester, providing definitive evidence of the covalent linkage between the ibuprofen and methocarbamol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of the this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Research Findings: The ¹H NMR spectrum of the ester would show characteristic signals from both the ibuprofen and methocarbamol parts, with key changes confirming the ester linkage. The broad singlet of the carboxylic acid proton of ibuprofen (typically >10 ppm) would be absent. oxinst.comchemicalbook.com One of the hydroxyl protons from methocarbamol would also disappear. Crucially, the protons on the carbon adjacent to the newly formed ester oxygen (the CH₂ or CH group from methocarbamol) would exhibit a significant downfield shift compared to their position in the parent methocarbamol molecule. Two-dimensional NMR techniques like COSY and HMBC would be used to establish the exact connectivity, confirming which of methocarbamol's hydroxyl groups was esterified. oxinst.com

Proton GroupExpected ¹H Chemical Shift (δ, ppm) in Ibuprofen oxinst.comExpected ¹H Chemical Shift (δ, ppm) in MethocarbamolPredicted Shift in this compound
Ibuprofen -COOH >10-Absent
Ibuprofen Ar-H 7.1 - 7.3-7.1 - 7.3
Ibuprofen CH-COOH ~3.7-~3.8 (slight shift)
Methocarbamol Ar-H 6.8 - 7.16.8 - 7.16.8 - 7.1
Methocarbamol -OCH₃ -~3.8~3.8
Methocarbamol -CH₂-O(CO)R -~3.9 (for -CH₂OH)~4.2 - 4.5 (significant downfield shift)

This table provides a prediction of key proton chemical shifts for the ester, highlighting the expected changes upon esterification.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of the ester and to gain structural information from its fragmentation pattern. Techniques like Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) are particularly useful.

Research Findings: The mass spectrum of this compound would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight (429.5 g/mol ). For methocarbamol, the [M-H]⁻ ion has been observed at m/z 240.9. researchgate.net The fragmentation pattern in an MS/MS experiment would be highly informative. Key fragment ions would correspond to the loss of the methocarbamol or ibuprofen moieties. The presence of a fragment ion for the ibuprofen acylium ion (C₁₃H₁₇O⁺, m/z 161.1) would be strong evidence of the structure. Analysis of methocarbamol derivatives has shown characteristic fragmentation that can help identify the structure of the parent molecule. researchgate.netnih.gov

IonDescriptionPredicted m/z
[M+H]⁺ Protonated Molecular Ion430.5
[M+Na]⁺ Sodiated Molecular Ion452.5
[C₁₃H₁₇O]⁺ Ibuprofen Acylium Ion161.1
[C₁₁H₁₅NO₅+H]⁺ Protonated Methocarbamol242.2

This table outlines the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of the ester.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb specific frequencies of infrared radiation, causing their chemical bonds to vibrate. This absorption is unique to the types of bonds present, providing a molecular "fingerprint."

For this compound, IR spectroscopy is crucial for confirming the successful formation of the ester bond and verifying the presence of other key functional groups. The synthesis of the ester from (R)-Ibuprofen (a carboxylic acid) and (S)-Methocarbamol (an alcohol) results in distinct changes in the IR spectrum.

Key Spectral Features:

Disappearance of O-H Bands: The broad absorption band characteristic of the carboxylic acid O-H group in ibuprofen (typically found between 2500–3300 cm⁻¹) and the O-H band of the alcohol group in methocarbamol would be absent in the spectrum of the pure ester.

Appearance of Ester Carbonyl (C=O) Stretch: A new, strong absorption band appears for the ester carbonyl group. This band is typically found at a higher wavenumber (around 1735–1750 cm⁻¹) compared to the carboxylic acid carbonyl of ibuprofen, which is centered around 1721.5 cm⁻¹. scielo.org.ar

Persistence of Other Groups: The spectrum would retain signals corresponding to the carbamate (B1207046) group (N-H stretch and C=O stretch) and the ether linkage (C-O stretch) from the methocarbamol moiety, as well as the aromatic C-H and C=C bands from both parent molecules.

Table 6.2.3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹) for EsterReference Wavenumber (cm⁻¹) in Ibuprofen
Ester C=O Stretch~1735 - 1750N/A
Carboxylic Acid C=O StretchAbsent~1721 scielo.org.arresearchgate.net
Carbamate C=O StretchPresent (from Methocarbamol moiety)N/A
Aromatic C=C StretchPresentPresent
Carboxylic Acid O-H StretchAbsent~2500 - 3300 (broad)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for quantifying compounds containing chromophores—parts of a molecule that absorb light.

The this compound molecule contains two primary chromophores: the 4-isobutylphenyl group from ibuprofen and the 2-methoxyphenoxy group from methocarbamol. The UV-Vis spectrum of the ester is expected to be a composite of the absorption profiles of these two moieties.

Based on studies of the individual compounds, ibuprofen exhibits a significant absorbance maximum (λmax) at approximately 222-224.5 nm. nih.govijpsonline.comijpar.com Methocarbamol shows absorbance maxima at around 224 nm and 272 nm. ijpsonline.comresearchgate.net Therefore, the analysis of the ester would likely involve monitoring these wavelengths. The isoabsorptive point for a combination of ibuprofen and methocarbamol has been identified at 231.4 nm, which can be useful in certain analytical methods. researchgate.net

Table 6.2.4: Ultraviolet (UV) Absorption Data for Parent Compounds

CompoundReported λmax (nm)Chromophore
Ibuprofen~222 - 224.5 nih.govijpar.com4-isobutylphenyl
Methocarbamol~224, ~272 ijpsonline.comresearchgate.net2-methoxyphenoxy

X-Ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. jinr.ru This technique involves directing an X-ray beam onto a single crystal of a substance and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the precise positions of atoms within the crystal lattice, bond lengths, and bond angles.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its stereochemistry and conformation in the solid state. This information is invaluable for understanding its physicochemical properties, such as solubility and stability, and for confirming the specific (R) and (S) configurations of the chiral centers.

While X-ray powder diffraction (XRPD) has been widely used to characterize the crystalline forms of ibuprofen and its cocrystals, specific crystallographic data for the this compound is not available in the reviewed scientific literature. researchgate.netnih.govnih.gov Such a study would be a critical step in the comprehensive characterization of this novel compound.

Thermal Analysis Techniques in Material Science Research

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. The most common methods in pharmaceutical research are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to determine key thermal events such as melting point (Tm) and glass transition temperature (Tg). For (S)-Ibuprofen, the melting point has been reported as 325 K (52°C). nih.gov Racemic ibuprofen melts at a higher temperature, around 348 K (75°C). nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is used to assess thermal stability and decomposition profiles. Studies on ibuprofen show it is thermally stable up to about 152°C, with significant degradation occurring between 200°C and 300°C. nih.gov

For this compound, these techniques would be essential for determining its melting point, thermal stability, and decomposition pattern, which would be unique and distinct from its parent compounds.

Table 6.4: Thermal Properties of Ibuprofen

PropertyValueTechniqueReference
Melting Point (S-Ibuprofen)325 K / 52 °CDSC nih.gov
Melting Point (Racemic Ibuprofen)~75 - 80 °CDTA nih.gov
Decomposition Range (Ibuprofen)200 - 300 °CTGA nih.gov

Purity Profiling and Impurity Analysis

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical substance. nih.gov For this compound, impurities can originate from the synthesis process (process-related impurities) or from the degradation of the final product. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.netsigmaaldrich.com

Potential impurities for the ester would include:

Unreacted Starting Materials: (R)-Ibuprofen and (S)-Methocarbamol.

Starting Material Impurities: Impurities present in the starting materials can carry over into the final product. A known related substance in methocarbamol is guaifenesin. nih.gov Ibuprofen has several known impurities, such as 4'-Isobutylacetophenone. scielo.org.ar

Byproducts: Side reactions during esterification could lead to other related compounds.

Degradation Products: Hydrolysis of the ester bond under certain conditions (e.g., presence of moisture) would lead to the formation of the parent acid ((R)-Ibuprofen) and alcohol ((S)-Methocarbamol).

A robust analytical method, typically a stability-indicating HPLC method, must be developed to separate the main compound from all potential impurities.

Table 6.5: Potential Impurities of this compound

Impurity NameTypeLikely Origin
(R)-IbuprofenProcess-Related / DegradantIncomplete reaction / Hydrolysis
(S)-MethocarbamolProcess-Related / DegradantIncomplete reaction / Hydrolysis
GuaifenesinStarting Material ImpurityImpurity in Methocarbamol nih.gov
4'-IsobutylacetophenoneStarting Material ImpurityImpurity in Ibuprofen scielo.org.arresearchgate.net
2-(4-isobutyrylphenyl)propionic acidStarting Material ImpurityImpurity in Ibuprofen researchgate.net
4-isobutylbenzoic acidStarting Material ImpurityImpurity in Ibuprofen researchgate.net

Future Research Directions in R Ibuprofen S Methocarbamol Ester Chemistry and Pharmacology

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of a stereochemically pure compound like (R)-Ibuprofen (S)-Methocarbamol Ester presents a significant challenge. Future research will likely focus on developing synthetic routes that are not only efficient in terms of yield but also highly stereoselective, avoiding the formation of unwanted diastereomers.

Current and Emerging Synthetic Strategies: Traditional esterification methods, such as the Steglich esterification, offer a foundational approach. This method uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jove.com However, these methods can be challenging for sterically hindered molecules and may require extensive purification. jove.com

More advanced and greener alternatives are a key area for exploration. nih.gov Asymmetric condensation, potentially using organocatalysts, could provide a direct and highly enantioselective route to couple the specific chiral forms of ibuprofen (B1674241) and methocarbamol (B1676395). nih.gov Chiral catalysts are designed to create a specific stereoisomer, which is crucial for producing the desired this compound. hilarispublisher.com

Another promising avenue is the use of enzymatic catalysis, which operates under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity. nih.gov Lipases, in particular, are well-known for their ability to catalyze ester synthesis and could be employed to resolve a racemic mixture or to directly couple the two chiral drug molecules. nih.govorganic-chemistry.org Dynamic kinetic resolution (DKR) is a powerful technique that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, potentially allowing for a theoretical yield of 100% of the desired stereoisomer. organic-chemistry.org

Table 1: Potential Synthetic Methods for this compound This table is interactive. Click on the headers to sort.

Method Description Potential Advantages Key Research Focus
Steglich Esterification Uses a carbodiimide (B86325) coupling agent (e.g., EDC) and a catalyst (e.g., DMAP) to form the ester bond. jove.com Well-established, versatile for various acids and alcohols. Optimizing for greener solvents like acetonitrile (B52724) nih.gov; improving purification to remove byproducts.
Asymmetric Condensation Employs a chiral catalyst to selectively synthesize the desired stereoisomer from prochiral or racemic starting materials. nih.gov High enantioselectivity, direct formation of the target molecule. Development of specific organocatalysts for coupling bioactive alcohols and acids. nih.govhilarispublisher.com
Enzymatic Catalysis (Lipase) Utilizes enzymes like lipases to catalyze the esterification reaction under mild, aqueous or solvent-free conditions. nih.gov High selectivity, environmentally friendly, reduced byproducts. chemistryforsustainability.org Screening for optimal lipase (B570770), reaction medium engineering, and process optimization. nih.govnih.gov
Dynamic Kinetic Resolution (DKR) Combines enzymatic acylation with a catalyst (e.g., a Ruthenium complex) that racemizes the slower-reacting alcohol enantiomer. organic-chemistry.org Can achieve yields approaching 100% for the desired chiral ester. Developing efficient racemization catalysts that are compatible with the enzymatic process.

Development of Advanced Analytical Methodologies for Complex Esters

The structural complexity and stereochemical purity requirements of this compound demand sophisticated analytical techniques for its characterization, quantification, and stability assessment.

Future research must focus on developing and validating robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis. ijpsjournal.com For a chiral compound like this ester, chiral HPLC, which uses a chiral stationary phase (CSP), would be essential to separate and quantify the desired diastereomer from any potential impurities. A reverse-phase HPLC (RP-HPLC) method has already been developed for the simultaneous determination of the parent compounds, ibuprofen and methocarbamol, which provides a starting point for developing a method for the ester. proquest.comresearchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. ijpsjournal.com

Hyphenated techniques are indispensable for definitive structural elucidation. itecgoi.in Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the identification capabilities of MS, making it ideal for analyzing the ester and its potential degradation products in various matrices. longdom.org For absolute confirmation of the stereochemistry, advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating or derivatizing agents, would be necessary. alnoor.edu.iq

Table 2: Advanced Analytical Techniques for this compound This table is interactive. Click on the headers to sort.

Technique Application Key Advantages
Chiral HPLC/UHPLC Separation and quantification of the specific (R,S) diastereomer from other stereoisomers. ijpsjournal.com High resolution and sensitivity; essential for purity assessment.
LC-MS Identification and quantification of the ester and its hydrolysis/degradation products. longdom.org High sensitivity and specificity; provides molecular weight information.
NMR Spectroscopy Definitive structural elucidation and confirmation of the ester linkage. Provides detailed structural information about the molecule's carbon-hydrogen framework. alnoor.edu.iq
FTIR Spectroscopy Confirmation of the ester functional group and disappearance of the carboxylic acid group from ibuprofen. najah.edu Rapid and effective for functional group identification.

Deeper Theoretical and Mechanistic Studies on Ester Hydrolysis and Stability

The therapeutic efficacy of a codrug like this compound is contingent upon its stability during storage and its predictable hydrolysis in vivo to release the active parent drugs. Therefore, a deep understanding of its hydrolysis kinetics and mechanism is critical.

Ester hydrolysis can be catalyzed by acid or base and is influenced by factors such as pH, temperature, and solvent polarity. acs.orgias.ac.in Studies on methocarbamol have shown it is relatively stable in acidic conditions but hydrolyzes in alkaline solutions to form guaifenesin. nih.gov Ibuprofen itself is stable against hydrolysis, but its esters are susceptible. najah.edunih.gov The hydrolysis of the ester conjugate would likely follow pseudo-first-order kinetics at a constant pH. nih.gov

Future research should involve detailed kinetic studies across a range of physiological pH values (e.g., 1.2, 6.8, 7.4) to simulate its transit through the gastrointestinal tract and its presence in systemic circulation. acs.org These experimental studies can be complemented by theoretical and computational chemistry. acs.orgcopernicus.org Quantum mechanical calculations can model the transition states of the hydrolysis reaction, providing insight into the reaction mechanism and helping to predict the compound's intrinsic stability. acs.org Such studies can elucidate whether hydrolysis proceeds via a stepwise addition-elimination mechanism involving a tetrahedral intermediate, which is common for esters. acs.org

Integration with Sustainable Chemistry and Biocatalytic Approaches

Modern pharmaceutical development increasingly emphasizes green chemistry principles to minimize environmental impact and improve process safety and efficiency. mdpi.comresearchgate.net The synthesis of this compound is an area ripe for the integration of these principles.

The use of biocatalysts, as mentioned in section 7.1, is a cornerstone of green chemistry. acs.orgrsc.org Enzymes operate in environmentally benign solvents (often water) at mild temperatures, reducing energy consumption and avoiding the use of hazardous reagents. nih.govchemistryforsustainability.org

Beyond biocatalysis, other green chemistry approaches are relevant. This includes the use of safer, bio-based solvents instead of hazardous chlorinated or amide solvents traditionally used in synthesis. nih.govevotec.com Continuous flow chemistry is another powerful technique that can enhance safety, improve reaction control, and reduce waste compared to traditional batch processing. mdpi.com Furthermore, mechanochemistry, which uses mechanical force to drive reactions, can reduce or eliminate the need for solvents altogether. evotec.com

Conceptual Framework for Design of Next-Generation Multi-Drug Conjugates

The this compound serves as a model for a broader conceptual framework for designing next-generation multi-drug conjugates. This concept, which involves covalently linking two or more therapeutic agents, can be expanded beyond simple esters to create sophisticated drug delivery systems.

Drawing inspiration from the field of Antibody-Drug Conjugates (ADCs), where a linker strategy is critical for success, future small-molecule conjugates could employ linkers with tailored cleavage properties. nih.govnih.gov Instead of a simple ester bond that is susceptible to ubiquitous esterase enzymes, a linker could be designed to be cleaved only in response to a specific physiological trigger (e.g., pH change, presence of a specific enzyme overexpressed in target tissue).

The design framework for these next-generation conjugates would need to consider several key factors:

Synergistic Partnering: Selection of drugs that have complementary mechanisms of action.

Linker Chemistry: Designing a linker that is stable in circulation but allows for efficient release of both drugs at the site of action. catalent.com

Stereochemical Control: Maintaining the optimal stereochemistry of each component drug to ensure maximal efficacy. hilarispublisher.com

Physicochemical Properties: Modulating the properties of the conjugate (e.g., solubility, lipophilicity) to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of these conjugates by predicting their properties and activities before synthesis. researchgate.net This integrated approach could lead to the development of highly targeted and effective combination therapies with improved therapeutic profiles.

Q & A

Q. What synthetic methodologies are validated for preparing (R)-Ibuprofen (S)-Methocarbamol Ester?

The synthesis involves esterification of (R)-ibuprofen with (S)-methocarbamol using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous conditions. Chiral purity is maintained via stereospecific catalysts or enantiomerically pure starting materials. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Characterization requires chiral HPLC (e.g., Chiralpak AD-H column) and NMR to confirm stereochemistry and ester bond formation .

Q. How can the purity of this compound be assessed in experimental batches?

Utilize high-resolution analytical techniques:

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 220–254 nm) using C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to separate ester derivatives from unreacted precursors or diastereomers .
  • Spectroscopic validation : ¹H/¹³C NMR to confirm ester linkage (e.g., carbonyl shifts at ~170 ppm) and chiral centers. Mass spectrometry (ESI-MS) for molecular ion verification (m/z 429.51) .

Q. What is the rationale behind combining ibuprofen and methocarbamol into a single ester prodrug?

The ester linkage aims to modulate pharmacokinetics by delaying hydrolysis to release (R)-ibuprofen (NSAID) and (S)-methocarbamol (muscle relaxant) sequentially. This design may reduce gastrointestinal toxicity (common with ibuprofen) and enhance site-specific delivery in musculoskeletal disorders. Carbamate esters are known to improve metabolic stability compared to free alcohols or acids .

Advanced Research Questions

Q. How do stereochemical configurations influence the pharmacological activity of this compound?

Chiral resolution studies (e.g., using chiral stationary phases) are critical. (R)-ibuprofen is the active enantiomer inhibiting COX-1/2, while (S)-methocarbamol’s configuration may affect CNS penetration and muscle relaxant efficacy. Comparative in vitro assays (COX inhibition, GABA receptor binding) and in vivo models (rodent muscle spasm) are required to isolate stereospecific effects .

Q. What experimental models are suitable for evaluating the in vivo efficacy of this ester prodrug?

  • Acute pain models : Carrageenan-induced paw edema in rats, measuring edema reduction and plasma NSAID levels post-hydrolysis .
  • Muscle relaxant activity : Electrically induced muscle spasm in rabbits, comparing latency to relaxation against standalone methocarbamol.
  • Pharmacokinetic profiling : Serial blood sampling post-administration to track ester hydrolysis rates and metabolite bioavailability .

Q. How can researchers address stability challenges in formulation development?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., free ibuprofen or methocarbamol). Lyophilization or lipid-based encapsulation (e.g., liposomes) may improve hydrolytic stability. Excipient compatibility testing (e.g., with PEGs or cyclodextrins) is advised to prevent ester bond cleavage .

Q. What drug-drug interaction risks arise from combining NSAIDs and muscle relaxants in a single molecule?

Preclinical screens should assess:

  • CYP450 interactions : Liver microsome assays to identify metabolism competition (e.g., CYP2C9 for ibuprofen vs. CYP1A2 for methocarbamol).
  • Synergistic toxicity : Renal/hepatic function markers in repeated-dose toxicity studies. Clinical trial phases must monitor CNS depression (e.g., sedation) and NSAID-related cardiovascular risks .

Q. What analytical strategies differentiate diastereomers like this compound from its (S)-(R) counterpart?

Chiral chromatography (e.g., Chiralcel OD-H with ethanol/heptane) or capillary electrophoresis with cyclodextrin additives. X-ray crystallography can resolve absolute configurations. Computational modeling (DFT) predicts diastereomer-specific physicochemical properties (e.g., logP, solubility) .

Methodological Considerations

Q. How to design a clinical trial for evaluating dual NSAID-muscle relaxant efficacy?

  • Phase I : Healthy volunteers, single ascending doses, pharmacokinetic profiling of ester and metabolites.
  • Phase II : Randomized, double-blind, placebo-controlled study in acute low back pain patients. Primary endpoints: SPID (Summed Pain Intensity Difference) and muscle spasm reduction at 7 days. Secondary endpoints: GI adverse events vs. ibuprofen alone .

Q. What statistical approaches resolve contradictions in preclinical vs. clinical data?

Apply Bayesian meta-analysis to reconcile discrepancies (e.g., efficacy in rodent models vs. human trials). Sensitivity analysis identifies confounders (e.g., hydrolysis rate variability across species). Power calculations ensure adequate sample sizes for subgroup analyses (e.g., CYP2C9 poor metabolizers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.